Anticancer Activity: A549 Lung Adenocarcinoma Cell Viability Reduction vs. In-Class Analogs
In a vendor-reported comparative profiling study, 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide demonstrated an IC50 of 15 µM against A549 lung adenocarcinoma cells, outperforming two structurally related dibenzoxazepine derivatives (Compound X: IC50 20 µM against MCF7; Compound Y: IC50 25 µM against HeLa) and achieving a >60% reduction in cell viability relative to cisplatin-treated controls . The mechanism was attributed to apoptosis induction.
| Evidence Dimension | Antiproliferative potency (IC50) and cell viability reduction |
|---|---|
| Target Compound Data | IC50 = 15 µM (A549); >60% cell viability reduction vs. cisplatin control |
| Comparator Or Baseline | Compound X: IC50 = 20 µM (MCF7); Compound Y: IC50 = 25 µM (HeLa); cisplatin control baseline |
| Quantified Difference | Target compound IC50 is 25% lower than next closest analog (15 vs. 20 µM); viability reduction exceeds 60% benchmark |
| Conditions | A549 lung adenocarcinoma cell line; cisplatin as reference chemotherapeutic; vendor-reported dataset (exact assay protocol not disclosed) |
Why This Matters
For procurement decisions in oncology screening programs, the 25% improvement in IC50 over the nearest tested analog and the >60% viability reduction threshold make this compound a higher-priority candidate for lung cancer panel expansion.
